4-Benzyl-2-(3-chlorophenyl)morpholine
Description
4-Benzyl-2-(3-chlorophenyl)morpholine is a substituted morpholine derivative characterized by a benzyl group at the 4-position and a 3-chlorophenyl substituent at the 2-position of the morpholine ring. Morpholine derivatives are widely explored in medicinal chemistry due to their versatility as peptidomimetics and enzyme inhibitors. For example, 4-benzyl-2-(chloromethyl)morpholine is synthesized via epichlorohydrin and benzylaminoethanol condensation, followed by functional group modifications . The molecular formula of this compound is inferred as C₁₇H₁₆ClNO (molecular weight ~285.77 g/mol), with the 3-chlorophenyl group contributing to steric and electronic properties critical for biological interactions.
Properties
CAS No. |
62459-71-6 |
|---|---|
Molecular Formula |
C17H18ClNO |
Molecular Weight |
287.8 g/mol |
IUPAC Name |
4-benzyl-2-(3-chlorophenyl)morpholine |
InChI |
InChI=1S/C17H18ClNO/c18-16-8-4-7-15(11-16)17-13-19(9-10-20-17)12-14-5-2-1-3-6-14/h1-8,11,17H,9-10,12-13H2 |
InChI Key |
IRIVXYVHDRTKOP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-(3-chlorophenyl)morpholine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with benzylamine to form an imine intermediate, which is then cyclized with ethylene oxide to yield the desired morpholine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The starting materials are typically fed into a reactor where the reaction takes place under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-(3-chlorophenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or chlorophenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperatureroom temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; solventtetrahydrofuran; temperaturereflux.
Substitution: Sodium methoxide, potassium tert-butoxide; solventdimethyl sulfoxide; temperatureelevated temperatures (50-100°C).
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Substituted morpholine derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Benzyl-2-(3-chlorophenyl)morpholine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzyl and chlorophenyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved may vary depending on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Morpholine Derivatives
Impact of Substituent Position
- Chlorine Position: The 3-chlorophenyl group in the target compound contrasts with 2-chlorobenzyl () and 4-chlorophenyl () analogs.
- Halogen Type : Bromine (e.g., 4-Benzyl-2-(bromomethyl)morpholine) introduces greater polarizability than chlorine, affecting reactivity in alkylation reactions .
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